molecular formula C7H4BrF4NO2 B15199980 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

Cat. No.: B15199980
M. Wt: 290.01 g/mol
InChI Key: NURXFHKUGHEOLG-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is a polyhalogenated phenol derivative with a complex substitution pattern. Its molecular formula is C₇H₄BrF₄NO₂, and its calculated molar mass is 290.01 g/mol. The compound features four distinct substituents on the aromatic ring:

  • Amino (-NH₂) at position 6 (para to the hydroxyl group),
  • Bromo (-Br) at position 2,
  • Fluoro (-F) at position 4,
  • Trifluoromethoxy (-OCF₃) at position 3.

This substitution pattern confers unique electronic and steric properties. The amino group acts as an electron-donating substituent, while the bromo, fluoro, and trifluoromethoxy groups are electron-withdrawing, creating a polarized aromatic system.

Properties

Molecular Formula

C7H4BrF4NO2

Molecular Weight

290.01 g/mol

IUPAC Name

6-amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4BrF4NO2/c8-4-5(14)3(13)1-2(9)6(4)15-7(10,11)12/h1,14H,13H2

InChI Key

NURXFHKUGHEOLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)OC(F)(F)F)Br)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the halogenation of a phenol derivative followed by the introduction of amino and trifluoromethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 2 and fluorine at position 4 undergo substitution reactions under controlled conditions:

Reaction TypeConditionsProducts/OutcomesSource
Bromine displacementCuCN in DMF, 120°C, 8hCyano derivative (2-CN analog)
Fluorine displacementKOtBu, Pd catalysis, aryl boronic acidSuzuki-coupled biaryl derivatives

The trifluoromethoxy group at position 3 deactivates the ring, directing substitutions to positions 2 and 6. Kinetic studies show bromine exhibits higher reactivity than fluorine due to weaker C-Br bonds .

Amino Group Reactions

The amino group participates in diazotization and acylation:

Key transformations:

  • Diazotization: Treatment with NaNO₂/HCl at 0–5°C yields a diazonium intermediate, which undergoes Sandmeyer reactions to introduce iodine or sulfur-based groups .

  • Acylation: Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, enhancing stability for further functionalization .

Trifluoromethoxy Group Stability

The trifluoromethoxy group resists hydrolysis under acidic/basic conditions (pH 1–14, 25–100°C) but decomposes in strong reducing environments (e.g., LiAlH₄) . Its electron-withdrawing nature increases ring electrophilicity, accelerating substitutions at adjacent positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeConditionsYield (%)ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C72–85Biaryl drug intermediates
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene65N-aryl derivatives for bioactivity studies

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄/H₂SO₄ converts the amino group to a nitro group, forming 6-nitro-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol (85% yield).

  • Reduction: Hydrogenation over Pd/C selectively reduces the nitro group (if present) while preserving halogens .

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The trifluoromethoxy group directs incoming electrophiles to positions 2 and 6 via resonance deactivation .

  • Radical Pathways: Under UV light, bromine undergoes homolytic cleavage, enabling radical alkylation at position 2 .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)Dominant Pathway
-NH₂Acetyl chloride1.2 × 10⁻³Nucleophilic acyl substitution
-BrCuCN4.8 × 10⁻⁴SNAr
-OCF₃H₂O (pH 7)<1 × 10⁻⁶No reaction

Scientific Research Applications

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the halogen atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound combines amino, bromo, fluoro, and trifluoromethoxy groups, unlike the simpler analogues.

Positional Isomerism: The amino group in 4-Amino-2-bromo-6-fluorophenol is at position 4, altering electronic effects compared to the target compound’s position 6 substitution.

Physicochemical Properties

Acidity and Solubility:

  • This compound: The trifluoromethoxy group’s strong electron-withdrawing effect increases phenol acidity (lower pKa) compared to non-trifluoromethoxy analogues. However, the amino group’s electron-donating nature at position 6 may partially counteract this effect.
  • 4-Amino-2-bromo-6-fluorophenol: The absence of -OCF₃ results in higher pKa (less acidic) than the target compound.
  • 4-(Trifluoromethoxy)phenol : Lacking amino and bromo groups, its acidity is dominated by -OCF₃, making it more acidic than 4-Amino-2-bromo-6-fluorophenol but less than the target compound.

Stability:

  • The trifluoromethoxy group enhances thermal and oxidative stability compared to methoxy (-OCH₃) derivatives .
  • Bromine’s steric bulk may reduce reactivity at position 2 in the target compound, influencing regioselectivity in further substitutions.

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution (EAS): The amino group activates the ring at positions 2 and 4 (ortho/para-directing), but bromo and fluoro substituents deactivate adjacent positions. This creates a competitive electronic environment, favoring substitutions at sterically accessible sites. In contrast, 4-(Trifluoromethoxy)phenol undergoes EAS primarily at the meta position due to -OCF₃’s strong deactivation.
  • Graph set analysis (as per Etter’s methodology ) would reveal distinct patterns compared to simpler phenols.

Biological Activity

6-Amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol is a halogenated phenolic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, including the presence of bromine, fluorine, and a trifluoromethoxy group, contribute to its distinct biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex substitution pattern on its phenolic structure. The trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and interaction with biological targets.

Structural Features

Feature Description
Amino Group Enhances hydrogen bonding capabilities
Bromo Group Increases lipophilicity and may affect biological interactions
Fluoro Group Alters electronic properties, potentially enhancing receptor binding
Trifluoromethoxy Group Increases stability and bioavailability

Therapeutic Potential

Research indicates that this compound exhibits promising activity against a variety of biological targets. Its potential applications include:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Effects : The presence of the amino group may enhance anti-inflammatory activity by modulating cytokine production or inhibiting inflammatory pathways.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. Investigations into its binding affinity with biological targets are essential for understanding its mechanism of action. For instance, studies on structurally similar compounds have shown that fluorination can significantly enhance potency against various enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with analogs have demonstrated that modifications in the substitution pattern can lead to variations in potency and selectivity. For example, compounds with different halogenation patterns or additional functional groups showed varying degrees of efficacy in inhibiting specific biological targets .

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of various halogenated phenols, including analogs of this compound, revealing significant inhibition against Gram-positive bacteria.
  • Cancer Cell Line Testing : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. For instance, modifications that enhance lipophilicity correlated with increased cellular uptake and cytotoxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-amino-2-bromo-4-fluoro-3-(trifluoromethoxy)phenol?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a phenol precursor. Key steps include:
  • Halogenation : Bromination at the ortho position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.
  • Trifluoromethoxy Introduction : Reaction with trifluoromethylating agents (e.g., CF₃O− sources like Togni’s reagent) in the presence of a copper catalyst for regioselective O-trifluoromethylation .
  • Amination : Selective introduction of the amino group via catalytic hydrogenation of a nitro intermediate or Buchwald–Hartwig coupling for aromatic amination .
  • Purification : Use of column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve heavy atoms (Br, F) and address potential disorder in the trifluoromethoxy group . Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular packing .
  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy placement and ¹H/¹³C NMR for aromatic proton assignments.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).

Q. How does the compound’s reactivity compare to analogous halogenated phenols?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing electrophilic substitution rates. Key reactions include:
  • Nucleophilic Aromatic Substitution : Bromine at the 2-position is susceptible to displacement by amines or thiols under basic conditions.
  • Protection/Deprotection : The phenol group can be protected as a silyl ether (e.g., TBSCl) to prevent side reactions during functionalization.
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids, leveraging the bromine as a leaving group .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethoxy group be resolved during structure refinement?

  • Methodological Answer :
  • SHELXL Constraints : Apply restraints (DELU, SIMU) to model the trifluoromethoxy group’s rotational disorder. Partial occupancy refinement may be necessary if multiple conformations coexist .
  • Validation Tools : Use checkCIF/PLATON to assess geometric plausibility and R-factor convergence.
  • Complementary Data : Pair X-ray results with DFT-optimized molecular geometries to validate torsional angles .

Q. What hydrogen-bonding motifs dominate the crystal packing, and how do they influence material properties?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···F) using Etter’s formalism to identify chains (C(4)) or rings (R₂²(8)) .
  • Impact on Solubility : Strong intermolecular H-bonding (e.g., phenol-to-amine interactions) reduces solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for crystallization.

Q. How do competing directing effects of substituents influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electronic vs. Steric Effects : The amino group (strong para-directing) competes with bromine (meta-directing) and trifluoromethoxy (ortho/para-directing).
  • Experimental Design : Use computational tools (e.g., Fukui indices) to predict reactive sites. Validate via model reactions (e.g., nitration or iodination) followed by NMR/X-ray analysis .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic Effects : NMR may indicate tautomeric equilibria (e.g., keto-enol), while X-ray captures the dominant solid-state conformation.
  • Multi-Technique Validation : Pair variable-temperature NMR with DSC to probe phase transitions. Use Hirshfeld surface analysis to correlate crystallographic packing with solution-state behavior .

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